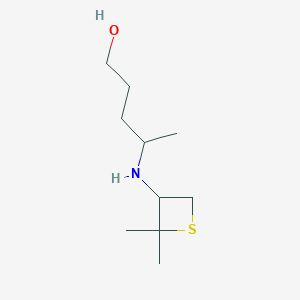
4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to investigate enzyme activity or protein interactions.
Medicine: Although not intended for clinical use, it can be used in preclinical studies to explore potential therapeutic effects or toxicity.
Mecanismo De Acción
The mechanism of action of 4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes .
Comparación Con Compuestos Similares
4-((2,2-Dimethylthietan-3-yl)amino)pentan-1-ol can be compared with other similar compounds, such as:
4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol: This compound has a similar structure but differs in the position of the amino group and the presence of additional methyl groups.
2,2-Dimethylthietane derivatives: These compounds share the thietane ring structure but may have different substituents, leading to variations in chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H21NOS |
|---|---|
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
4-[(2,2-dimethylthietan-3-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-8(5-4-6-12)11-9-7-13-10(9,2)3/h8-9,11-12H,4-7H2,1-3H3 |
Clave InChI |
SFIMWHXUVLFQPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCO)NC1CSC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


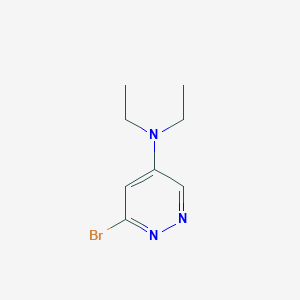

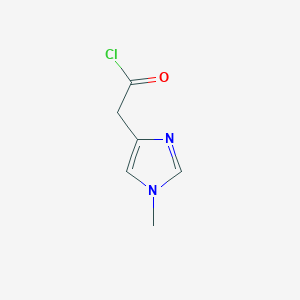
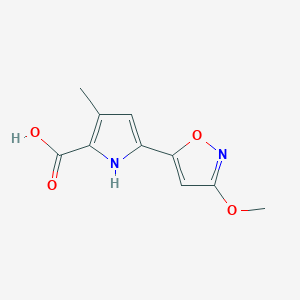

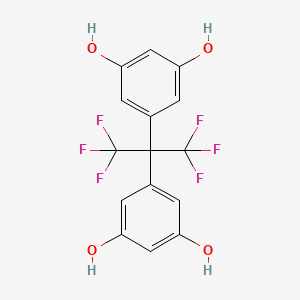
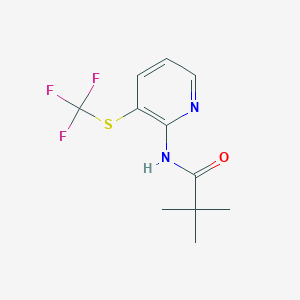
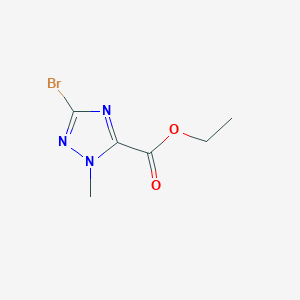

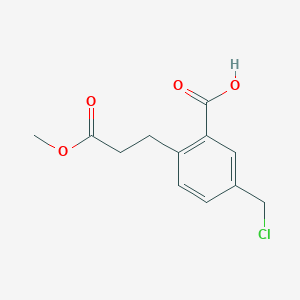
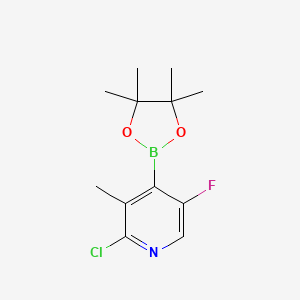

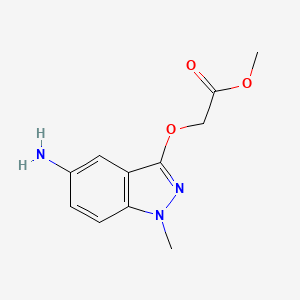
![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)
